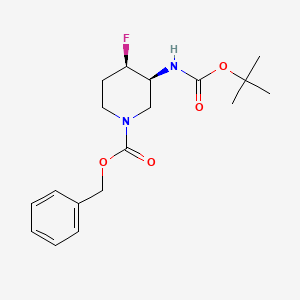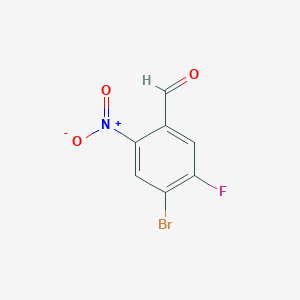
4-Bromo-5-fluoro-2-nitrobenzaldehyde
Descripción general
Descripción
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a chemical compound with the molecular weight of 248.01 . Its IUPAC name is 4-bromo-2-fluoro-5-nitrobenzaldehyde . The InChI code for this compound is 1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H .
Physical And Chemical Properties Analysis
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a solid at room temperature . It has a molecular weight of 248.01 .Aplicaciones Científicas De Investigación
Synthesis of Tyrian Purple
4-Bromo-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple as a teaching material, from o-Nitrotoluene via 4-Bromo-2-nitrotoluene and 4-Bromo-2-nitrobenzylidene diacetate .
Synthesis of Heterocyclyl as HDAC3 Inhibitors
4-Bromo-2-nitrobenzaldehyde is used as a starting material in the synthesis of heterocyclyl as HDAC3 inhibitors .
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
It is known that nitrobenzaldehydes are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is likely to involve nucleophilic substitution and oxidation reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophiles in the system. The bromine, fluorine, and nitro groups on the benzaldehyde ring can influence the reactivity of the compound, potentially enhancing its electrophilic nature .
Biochemical Pathways
Given its potential use in the synthesis of various organic compounds , it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
The compound’s molecular weight (2480060 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the bromine, fluorine, and nitro groups could also influence its metabolism and excretion .
Result of Action
Given its potential use in the synthesis of various organic compounds , its effects could vary widely depending on the specific reactions it is involved in and the compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-nitrobenzaldehyde. For instance, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by storage conditions .
Propiedades
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVJBVDPZARKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
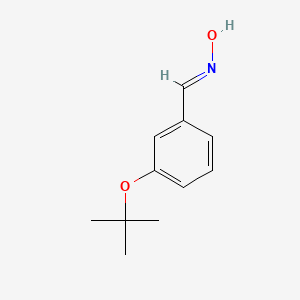

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
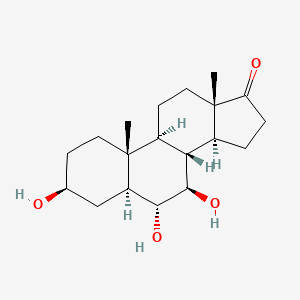
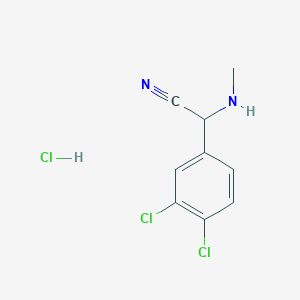
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)
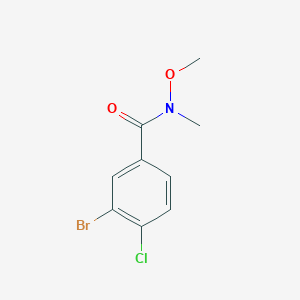
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
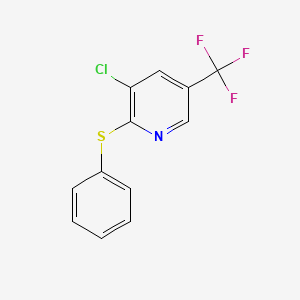
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
